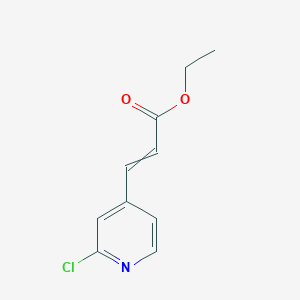![molecular formula C21H18N4S2 B12486989 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12486989.png)
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, thiophene, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the amino and thiophene groups through nucleophilic substitution reactions. The sulfanyl group can be introduced via a thiolation reaction using suitable reagents such as thiols or disulfides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines or other functional groups.
Substitution: The amino and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Aplicaciones Científicas De Investigación
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative or analog used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(5-methylthiophen-2-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile
- 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine
Uniqueness
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and sulfanyl groups in the same molecule can lead to unique interactions and properties not observed in simpler analogs.
Propiedades
Fórmula molecular |
C21H18N4S2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-amino-4-(5-methylthiophen-2-yl)-6-(2,4,6-trimethylphenyl)sulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N4S2/c1-11-7-12(2)19(13(3)8-11)27-21-16(10-23)18(15(9-22)20(24)25-21)17-6-5-14(4)26-17/h5-8H,1-4H3,(H2,24,25) |
Clave InChI |
KNZMVVFALKSMAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=C(C(=NC(=C2C#N)SC3=C(C=C(C=C3C)C)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B12486909.png)
![2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12486914.png)
![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)
![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12486939.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)

![N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B12486971.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12486975.png)
![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12486983.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B12486986.png)
